molecular formula C8H18N2O B3056778 2-(Diisopropylamino)acetamide CAS No. 7409-50-9

2-(Diisopropylamino)acetamide

Cat. No.: B3056778
CAS No.: 7409-50-9
M. Wt: 158.24 g/mol
InChI Key: SFIFOOCUXZIENL-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)acetamide is an organic compound with the molecular formula C8H18N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by diisopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diisopropylamino)acetamide typically involves the reaction of diisopropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{(CH}_3\text{)_2CHNH(CH}_3\text{)_2 + CH}_3\text{COCl} \rightarrow \text{(CH}_3\text{)_2CHNHCOCH}_3\text{ + HCl} ]

In this reaction, diisopropylamine reacts with acetyl chloride to form this compound and hydrochloric acid as a byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Diisopropylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

2-(Diisopropylamino)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diisopropylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and functional groups. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylacetamide: Similar structure but with different functional groups.

    N,N-Diisopropylethylamine: Another related compound with distinct chemical properties.

Uniqueness

2-(Diisopropylamino)acetamide is unique due to its specific arrangement of diisopropylamino groups and its reactivity in various chemical reactions

Properties

IUPAC Name

2-[di(propan-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-6(2)10(7(3)4)5-8(9)11/h6-7H,5H2,1-4H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFOOCUXZIENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224999
Record name Acetamide, 2-(diisopropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7409-50-9
Record name Acetamide, 2-(diisopropylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(diisopropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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